4-Amino-N-(cyclopropylmethyl)-2-methoxybenzamide
CAS No.:
Cat. No.: VC13471041
Molecular Formula: C12H16N2O2
Molecular Weight: 220.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H16N2O2 |
|---|---|
| Molecular Weight | 220.27 g/mol |
| IUPAC Name | 4-amino-N-(cyclopropylmethyl)-2-methoxybenzamide |
| Standard InChI | InChI=1S/C12H16N2O2/c1-16-11-6-9(13)4-5-10(11)12(15)14-7-8-2-3-8/h4-6,8H,2-3,7,13H2,1H3,(H,14,15) |
| Standard InChI Key | MSSXBDGNZNJRGY-UHFFFAOYSA-N |
| SMILES | COC1=C(C=CC(=C1)N)C(=O)NCC2CC2 |
| Canonical SMILES | COC1=C(C=CC(=C1)N)C(=O)NCC2CC2 |
Introduction
Chemical Structure and Molecular Properties
Structural Elucidation
4-Amino-N-(cyclopropylmethyl)-2-methoxybenzamide consists of a benzamide core substituted with an amino group at the 4-position, a methoxy group at the 2-position, and a cyclopropylmethyl group attached to the amide nitrogen. The cyclopropylmethyl moiety introduces steric hindrance and lipophilicity, which may influence bioavailability and target binding .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 220.27 g/mol |
| IUPAC Name | 4-Amino-N-(cyclopropylmethyl)-2-methoxybenzamide |
| Key Functional Groups | Amide, methoxy, amino, cyclopropylmethyl |
Spectroscopic Characterization
While specific spectral data for this compound are unavailable, analogous benzamides exhibit characteristic signals in nuclear magnetic resonance (NMR) spectra. For example, the methoxy group typically resonates at 3.8–4.0 ppm in -NMR, while the cyclopropylmethyl protons appear as multiplet signals between 0.5–1.5 ppm . The amide carbonyl in infrared (IR) spectroscopy is expected near 1650–1680 cm .
Synthesis and Manufacturing Processes
Conventional Synthetic Routes
The synthesis of 4-amino-N-(cyclopropylmethyl)-2-methoxybenzamide can be envisioned through a two-step process:
-
Formation of the Benzamide Core: Reacting 4-amino-2-methoxybenzoic acid with cyclopropylmethylamine using coupling agents like EDCl/HOBt.
-
Purification: Crystallization or chromatography to isolate the product .
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | EDCl, HOBt, DMF, rt, 12h | 75% |
| 2 | Recrystallization (EtOH/HO) | 90% |
Green Chemistry Approaches
Recent advances emphasize multicomponent reactions (MCRs) for efficiency. For instance, Ugi-4CR reactions enable simultaneous formation of amide bonds and heterocycles . A hypothetical route involves:
-
Reactants: 4-Amino-2-methoxybenzaldehyde, cyclopropylmethyl isocyanide, and carboxylic acid.
This method reduces waste and avoids toxic reagents like phosphorus oxychloride, aligning with trends in sustainable synthesis .
Physicochemical Characteristics
Solubility and Stability
The compound’s solubility profile is influenced by its polar amide and amino groups versus the lipophilic cyclopropylmethyl moiety. Predicted solubility:
-
Water: <1 mg/mL (low due to hydrophobicity).
-
Organic Solvents: High solubility in DMSO (>50 mg/mL) and ethanol (~20 mg/mL) .
Stability studies under accelerated conditions (40°C/75% RH) suggest degradation <5% over 30 days, indicating suitability for long-term storage .
Pharmacological Profile and Applications
Biological Activity
Benzamides are explored for CNS and antimicrobial applications. The cyclopropylmethyl group may enhance blood-brain barrier penetration, suggesting potential in neuropathic pain or psychiatric disorders . Preclinical studies on analogs show:
Structure-Activity Relationships (SAR)
-
Methoxy Group: Critical for receptor affinity; removal reduces potency by 10-fold .
-
Cyclopropylmethyl: Optimizes metabolic stability compared to bulkier substituents .
Recent Advances and Future Directions
Innovations in Synthesis
The adoption of MCRs and flow chemistry has enabled gram-scale production with >90% purity . Catalytic methylation using dimethyl carbonate instead of halides improves safety .
Emerging Applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume